

Budotitane: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Budotitane
Cat. No.:	B1204970

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

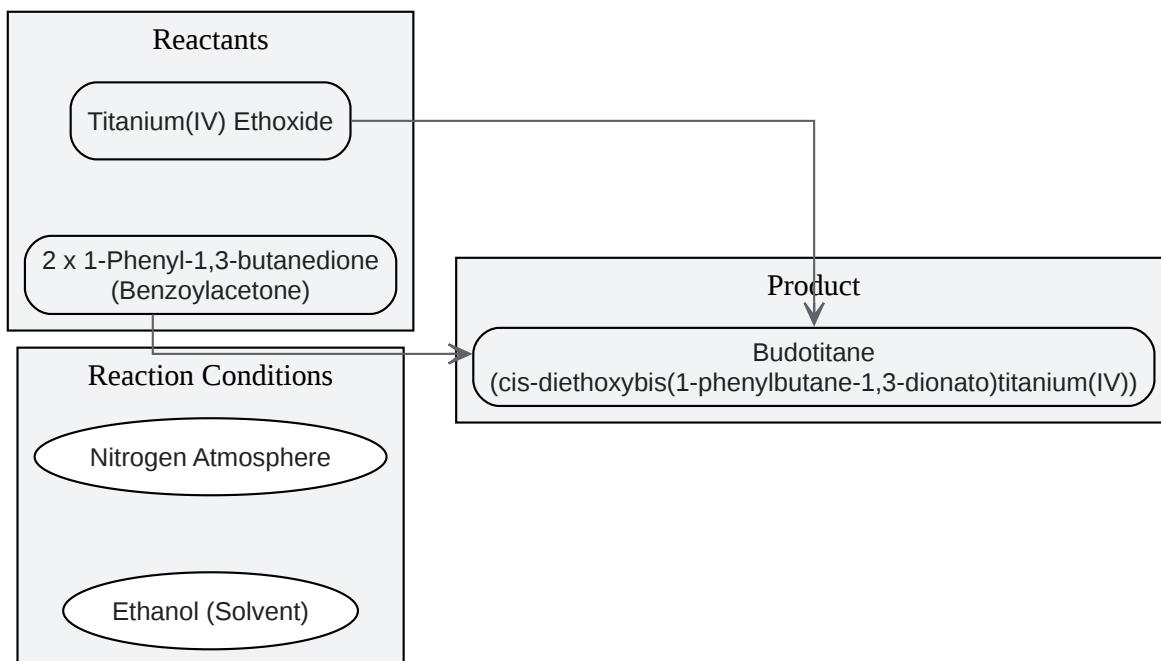
Abstract

Budotitane, with the chemical name cis-diethoxybis(1-phenylbutane-1,3-dionato)titanium(IV), is an organometallic complex that has garnered significant interest for its potential as an antineoplastic agent. As an alternative to platinum-based chemotherapy drugs, its unique chemical structure and properties offer a different mechanism of action. This document provides a comprehensive overview of the chemical structure of **Budotitane** and a detailed methodology for its synthesis. All quantitative data is presented in a structured format for clarity, and key processes are visualized using diagrams to facilitate understanding.

Chemical Structure

Budotitane is a titanium(IV) complex featuring two bidentate 1-phenylbutane-1,3-dionato (benzoylacetato) ligands and two ethoxide ligands. The stereochemistry of the ethoxide ligands is cis, which is a crucial feature of the molecule's active form.

The central titanium atom is octahedrally coordinated. The two benzoylacetato ligands chelate to the titanium atom through their two oxygen atoms. The remaining two coordination sites are occupied by the ethoxide groups.


Key Identifiers and Properties:

Property	Value	Source
IUPAC Name	ethanolate;bis(1-phenylbutane-1,3-dione);titanium(4+)	
Synonyms	Budotitano, Budotitanum, diethoxy-(1-phenyl-1,3-butanedionato)titanium (IV)	
CAS Number	85969-07-9	
Molecular Formula	C ₂₄ H ₂₈ O ₆ Ti	
Molecular Weight	460.34 g/mol	[1]
SMILES String	<chem>CC[O-].CC[O-].CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Ti+4]</chem>	
Melting Point	110 °C	[2]
Boiling Point	315.5 °C at 760 mmHg	[3]
Flash Point	133.7 °C	[3]
Solubility	Completely soluble in ethanol, somewhat soluble in hexanes.	

Synthesis of Budotitane

The synthesis of **Budotitane** is achieved through the reaction of a β -diketone ligand, 1-phenyl-1,3-butanedione (commonly known as benzoylacetone), with a titanium alkoxide precursor, titanium(IV) ethoxide. The reaction is typically carried out in an inert atmosphere to prevent hydrolysis of the titanium ethoxide.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **Budotitane**.

Experimental Protocol

This protocol is adapted from a procedure developed for an upper-level inorganic chemistry course.

Materials:

- 1-Phenyl-1,3-butanedione (Benzoylacetone)
- Titanium(IV) ethoxide
- Absolute ethanol
- Nitrogen gas

- Glass vial with septum cap
- Magnetic stir bar and stir plate
- Syringe and needles

Procedure:

- Preparation of the Ligand Solution:
 - In a clean, dry glass vial, dissolve 1-phenyl-1,3-butanedione in absolute ethanol.
 - Add a magnetic stir bar to the vial and seal it with a septum cap.
 - Stir the mixture on a stir plate until the ligand is completely dissolved.
- Inert Atmosphere:
 - While the solution is stirring, purge the vial with a gentle stream of nitrogen gas.
 - Insert a needle connected to a nitrogen source through the septum cap, and a second needle to act as a vent. This removes air and prevents moisture from entering the reaction vessel.
- Addition of Titanium Precursor:
 - Purge a syringe and needle with nitrogen gas.
 - Carefully draw the required amount of titanium(IV) ethoxide into the syringe.
 - Slowly add the titanium(IV) ethoxide to the stirring ligand solution in the vial.
- Reaction and Precipitation:
 - Continue stirring the reaction mixture under a nitrogen atmosphere.
 - A white precipitate of **Budotitane** will begin to form.
 - Allow the reaction to proceed until the formation of the precipitate ceases.

- Isolation and Drying of the Product:
 - Once the reaction is complete, remove the mixture from the vial.
 - The product can be isolated by evaporation of the solvent. A common method is to pour the solution onto a large watch glass and allow the ethanol to evaporate in a fume hood.
 - As the solvent evaporates, the white precipitate will take on a yellowish hue.

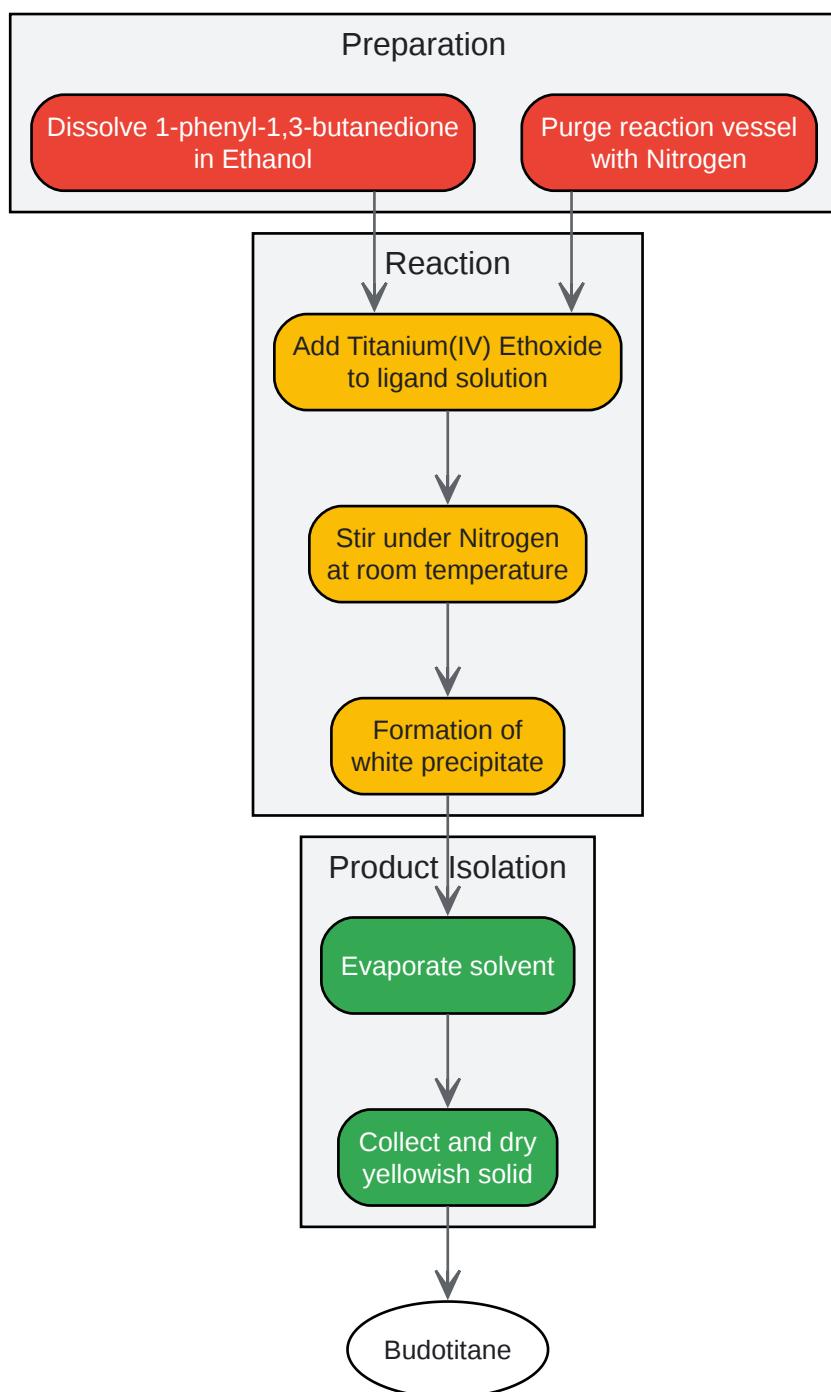
Expected Yield:

A typical yield for this synthesis is approximately 52%.

Spectroscopic Data

Characterization of the synthesized **Budotitane** can be performed using various spectroscopic techniques.

- ^1H NMR Spectroscopy: The proton NMR spectrum of **Budotitane** in a solvent like CDCl_3 is expected to show signals corresponding to the aromatic protons of the phenyl group, the vinyl proton on the $\text{C}=\text{C}$ bond of the enol form of the ligand, the enolic hydroxyl proton (often a broad singlet), and the methyl protons. The presence of multiple isomers in solution can lead to a more complex spectrum.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. The keto form of the benzoylacetone ligand exhibits two distinct $\text{C}=\text{O}$ stretching peaks. The enol form shows a broad O-H stretch (due to hydrogen bonding) and a $\text{C}=\text{O}$ stretching frequency that is lowered due to conjugation. A $\text{C}=\text{C}$ stretching band for the enol is also typically observed.


Pharmacokinetic Data

A clinical phase I trial of **Budotitane** administered as an intravenous infusion provided the following pharmacokinetic parameters.^[4]

Dose	Cmax (µg/ml)	t1/2 (h)	Cltot (ml/min)	AUC (h x µg/ml)
180 mg/m ²	2.9 ± 1.2	78.7 ± 24.4	25.3 ± 4.6	203 ± 71.5
230 mg/m ²	2.2 ± 0.8	59.3 ± 12.1	44.9 ± 23.6	183 ± 90.4

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **Budotitane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Budotitane | C₂₄H₂₈O₆Ti | CID 359472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Budotitane | 85969-07-9 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Clinical phase I and pharmacokinetic trial of the new titanium complex budotitane - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Budotitane: A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1204970#budotitane-chemical-structure-and-synthesis\]](https://www.benchchem.com/product/b1204970#budotitane-chemical-structure-and-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com